

Omipalisib organic compound class quinolines derivatives

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Compound Focus: Omipalisib

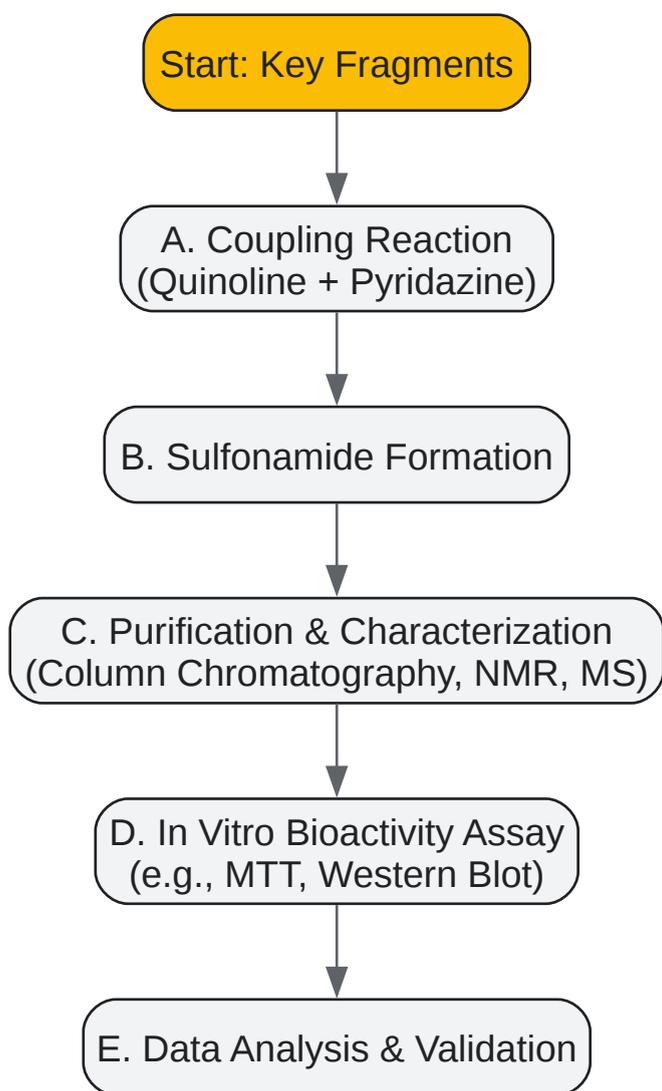
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Synthesis and Analysis Workflow

The following diagram outlines a general workflow for the synthesis, analysis, and *in vitro* testing of **omipalisib**, based on common practices for similar investigational compounds.



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*General workflow for **omipalisib** synthesis and testing.*

Mechanism of Action and Experimental Evidence

Omipalisib is a highly potent, ATP-competitive inhibitor that simultaneously targets all four isoforms of Class I PI3K (p110 α , β , δ , γ) and both complexes of mTOR (mTORC1 and mTORC2) [1]. This dual inhibition cripples a crucial signaling network that promotes cell growth, survival, and proliferation.

- **Target Engagement Experiments:** Western blot analysis is a standard method to confirm **omipalisib**'s mechanism. Treatment of cancer cell lines (e.g., ESCC, PDAC) with **omipalisib** shows a dose-dependent decrease in phosphorylation levels of key downstream effectors like **pAKT**

(Ser473), pS6, and p4EBP1 [2]. This dephosphorylation demonstrates successful disruption of both the PI3K/AKT and mTORC1 signaling axes.

- **Functional Cellular Assays:** To evaluate the biological impact of this pathway inhibition, researchers use several standard protocols:
 - **MTT Assay:** Cells are seeded in 96-well plates and treated with a concentration gradient of **omipalisib** for 48-72 hours. MTT reagent is added, and the absorbance is measured at 570 nm to determine the half-maximal inhibitory concentration (IC₅₀) for cell viability [2].
 - **Clonogenic Assay:** Cells are treated with **omipalisib** for a set period (e.g., 72 hours), then re-cultured in fresh medium for several days. The resulting colonies are stained and counted to assess long-term proliferative potential [3] [2].
 - **Flow Cytometry for Apoptosis/Cell Cycle:** Using Annexin V/PI staining, **omipalisib** treatment has been shown to induce **apoptosis** in esophageal squamous cell carcinoma (ESCC) cells. PI staining can also reveal that **omipalisib** induces **G0/G1 cell cycle arrest** [2].

Quantitative Pharmacological Profile

The table below summarizes the inhibitory potency (K_i values) of **omipalisib** against its primary targets. A lower K_i value indicates higher potency.

Target	K _i (nM)
PI3K p110α	0.019 nM [1]
PI3K p110δ	0.024 nM [1]
PI3K p110γ	0.06 nM [1]
PI3K p110β	0.13 nM [1]
mTORC1	0.18 nM [1]
mTORC2	0.3 nM [1]

Research Applications and Combination Strategies

A prominent area of research involves combining **omipalisib** with inhibitors of other pathways to overcome resistance and improve efficacy.

- **Rationale for Combination Therapy:** In cancers like pancreatic ductal adenocarcinoma (PDAC), oncogenic KRAS mutations simultaneously activate both the PI3K-AKT and MAPK (RAF-MEK-ERK) pathways. Inhibiting one pathway often leads to feedback activation and reliance on the other, limiting the efficacy of single-agent therapy [3].
- **Proven Synergistic Combinations:**
 - **Omipalisib + Trametinib (MEK inhibitor):** This combination has shown superior efficacy in suppressing PDAC cell proliferation, migration, and *in vivo* tumor growth compared to either drug alone [3].
 - **Omipalisib + SHP099 (SHP2 inhibitor):** SHP2 is an upstream activator of RAS. Combining it with **omipalisib** also provides dual PI3K/MAPK pathway inhibition, effectively reducing cancer cell growth [3].

Key Considerations for Preclinical Research

- **Therapeutic Window:** The narrow therapeutic window and potential toxicity of PI3K/mTOR inhibitors is a recognized challenge in the field [4]. *In vivo* studies require careful dose optimization to balance efficacy with tolerability.
- **Metabolic Adaptations in Resistance:** Recent research in acute myeloid leukemia (AML) shows that resistance to **omipalisib** can develop through metabolic adaptations, notably an upregulation of the **serine synthesis pathway (SSP)**. Targeting this vulnerability with PHGDH inhibitors (e.g., NCT-503) has emerged as a strategy to combat resistance [5] [6].

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